molecular formula C12H8INO B11792304 (6-Iodopyridin-3-yl)(phenyl)methanone

(6-Iodopyridin-3-yl)(phenyl)methanone

Cat. No.: B11792304
M. Wt: 309.10 g/mol
InChI Key: XBHFUBNJRVLVSP-UHFFFAOYSA-N
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Description

(6-Iodopyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8INO. It is a derivative of pyridine and phenylmethanone, characterized by the presence of an iodine atom at the 6th position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodopyridin-3-yl)(phenyl)methanone typically involves the iodination of pyridine derivatives followed by the coupling with phenylmethanone. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Iodopyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the pyridine ring.

Scientific Research Applications

(6-Iodopyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Iodopyridin-3-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The iodine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the phenylmethanone moiety can interact with hydrophobic pockets in proteins, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-3-yl)(phenyl)methanone
  • (6-Chloropyridin-3-yl)(phenyl)methanone
  • (6-Fluoropyridin-3-yl)(phenyl)methanone

Uniqueness

(6-Iodopyridin-3-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to stronger halogen bonding interactions and different electronic effects, making this compound particularly interesting for various chemical and biological applications.

Properties

Molecular Formula

C12H8INO

Molecular Weight

309.10 g/mol

IUPAC Name

(6-iodopyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C12H8INO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H

InChI Key

XBHFUBNJRVLVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)I

Origin of Product

United States

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